4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a thiophene ring, and a triazole ring. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the furan ring: This step involves the reaction of appropriate precursors under specific conditions to form the furan ring.
Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the triazole ring: This step involves the cyclization of appropriate intermediates to form the triazole ring.
Introduction of the thiophene ring: The thiophene ring is introduced through a series of reactions involving thiophene precursors.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
Triazole derivatives: These compounds share the triazole ring structure and may have similar chemical and biological properties.
Furan derivatives: These compounds contain the furan ring and may exhibit similar reactivity and applications.
Thiophene derivatives: These compounds include the thiophene ring and may have comparable chemical and biological activities.
Properties
IUPAC Name |
4-[(E)-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S2/c1-12-4-2-5-15(20)17(12)25-11-14-8-7-13(26-14)10-21-24-18(22-23-19(24)27)16-6-3-9-28-16/h2-10H,11H2,1H3,(H,23,27)/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOSCIQTJDAIIT-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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